molecular formula C23H15Cl2N3O B2852750 N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide CAS No. 321433-23-2

N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide

Cat. No.: B2852750
CAS No.: 321433-23-2
M. Wt: 420.29
InChI Key: FNNLXVWMXDUIJO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide” can be deduced from its name. It likely contains a pyrimidine ring substituted with two phenyl groups at the 2 and 4 positions, and a carboxamide group at the 5 position. The carboxamide nitrogen is further substituted with a 3,5-dichlorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure and similar compounds. For instance, N-(3,5-dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide has a molecular formula of C13H13Cl2N3O3, an average mass of 330.167 Da, and a monoisotopic mass of 329.033386 Da .

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide in lab experiments is its potential as a cytotoxic agent against cancer cells. It has also been shown to have antifungal and antibacterial properties, which could be useful in the development of new antimicrobial agents. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in vivo.

Future Directions

There are several future directions for the study of N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the study of its mechanism of action. Further research is also needed to determine the potential toxicity of this compound and its effects on normal cells.

Synthesis Methods

The synthesis of N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide can be achieved through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Other methods include the reaction of 3,5-dichloroaniline with benzaldehyde and ethyl acetoacetate, as well as the reaction of 3,5-dichloroaniline with 2,4-diphenylpyrimidine-5-carbaldehyde in the presence of a base.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition to its potential use in cancer research, this compound has also been studied for its antifungal and antibacterial properties.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O/c24-17-11-18(25)13-19(12-17)27-23(29)20-14-26-22(16-9-5-2-6-10-16)28-21(20)15-7-3-1-4-8-15/h1-14H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNLXVWMXDUIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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